3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime
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Description
3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C16H16FNO3 and its molecular weight is 289.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.11142153 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Biodistribution
One application involves the development of novel prosthetic groups for radiolabeling peptides, which is crucial for quantitative receptor imaging using positron emission tomography (PET). A study by Glaser et al. (2008) extended the toolbox of oxime chemistry to include novel fluorinated aldehyde-containing prosthetic groups. This research highlights the potential of such compounds in improving the pharmacokinetics and biodistribution profiles of radiotracers, which is essential for accurate imaging and diagnosis in nuclear medicine (Glaser et al., 2008).
Organic Synthesis and Oxidation Reactions
In organic chemistry, the oxidation of methoxy-substituted benzyl phenyl sulfides, which could be structurally related to 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime, has been used to distinguish between different types of oxidants. Lai et al. (2002) demonstrated that the nature of the oxidant determines the pathway of the reaction, which can either proceed through single electron transfer or direct oxygen atom transfer. This research provides insights into the mechanistic aspects of oxidation reactions and their applications in synthesizing various organic compounds (Lai et al., 2002).
Antimicrobial Activity
Another intriguing application is in the development of antimicrobial agents. Ahluwalia et al. (2017) synthesized a series of oxime esters, including those derived from 3-ethoxy-4-benzaldehyde oxime, and evaluated their in vitro antifungal and antibacterial activities. The study found that compounds with medium-length alkyl chains exhibited greater activity, suggesting the potential of such compounds in developing new antimicrobial agents (Ahluwalia et al., 2017).
Photocatalysis and Environmental Applications
In the field of photocatalysis, the selective oxidation of benzyl alcohol derivatives, which are structurally similar to this compound, into corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation has been studied. This process, as investigated by Higashimoto et al. (2009), has implications for green chemistry and environmental applications, offering a sustainable approach to synthesizing valuable chemical compounds (Higashimoto et al., 2009).
Antioxidant Properties
Lastly, the antioxidant properties of oxime compounds, particularly those derived from hydroxylated benzaldehydes like this compound, have been explored. Ley and Bertram (2002) investigated several oximes and oxime ethers for their antioxidative potential, finding that catecholoximes, in particular, show excellent antioxidative properties. This research highlights the potential of these compounds in pharmaceutical and nutraceutical applications to combat oxidative stress-related diseases (Ley & Bertram, 2002).
Properties
IUPAC Name |
(NE)-N-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-2-20-16-9-13(10-18-19)5-8-15(16)21-11-12-3-6-14(17)7-4-12/h3-10,19H,2,11H2,1H3/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRMVLSNYMICMY-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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